molecular formula C19H34O17 B114592 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose CAS No. 144260-91-3

2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose

Cat. No. B114592
M. Wt: 534.5 g/mol
InChI Key: PDGFSQZYNQUVRS-KQKUXOGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, also known as HM-7, is a cyclic trisaccharide that has been found to exhibit various biological activities. It was first isolated from the culture broth of Streptomyces sp. MK730-62F1 in 1997. Since then, several studies have been conducted to explore its synthesis, mechanism of action, and potential applications in scientific research.

Scientific Research Applications

2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities. It has also been reported to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. These properties make 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose a potential candidate for the development of new antibiotics, antifungal agents, and anticancer drugs.

Mechanism Of Action

The mechanism of action of 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose is not fully understood. However, it has been suggested that its antibacterial and antifungal activities are due to its ability to inhibit the synthesis of cell wall components, such as peptidoglycan and chitin. Its antitumor activity, on the other hand, is thought to be related to its ability to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose has been found to exhibit low toxicity in vitro and in vivo. It has also been reported to have a low inhibitory effect on human glycosidases, which suggests that it may have minimal impact on normal human physiology.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose in lab experiments is its ability to inhibit the activity of glycosidases. This property makes it a useful tool for studying the role of glycosidases in various biological processes. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose. One potential direction is the development of new antibiotics and antifungal agents based on its structure and biological activity. Another direction is the exploration of its potential as an anticancer drug. Additionally, further studies are needed to fully understand its mechanism of action and its impact on human physiology.
In conclusion, 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, or 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, is a cyclic trisaccharide with various biological activities. Its synthesis, mechanism of action, and potential applications in scientific research have been explored in several studies. Further research is needed to fully understand its potential as a therapeutic agent and its impact on human physiology.

Synthesis Methods

The synthesis of 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose involves the condensation of three monosaccharides, namely glucose, mannose, and heptose. Several synthetic approaches have been reported in the literature, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the use of protecting groups and coupling reagents to connect the three monosaccharides. The enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the formation of glycosidic bonds between the monosaccharides.

properties

CAS RN

144260-91-3

Product Name

2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose

Molecular Formula

C19H34O17

Molecular Weight

534.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C19H34O17/c20-1-4(22)15-12(28)10(26)13(29)18(35-15)32-3-6-8(24)9(25)14(30)19(34-6)36-16-11(27)7(23)5(2-21)33-17(16)31/h4-31H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11+,12+,13+,14-,15-,16-,17+,18-,19+/m1/s1

InChI Key

PDGFSQZYNQUVRS-KQKUXOGQSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(CO)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(CO)O)O)O)O)O)O)O)O)O)O

Other CAS RN

144260-91-3

synonyms

2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose
2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (alpha-D-manno-alpha-D-gluco-beta-D-gluco)-isomer
2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (beta-D-manno-alpha-D-gluco-alpha-D-gluco)-isomer
2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (beta-D-manno-alpha-D-gluco-beta-D-gluco)-isomer
2-O-(6-O-L-glycero-alpha-D-manno-heptopyranosyl-alpha-D-glucopyranosyl)-alpha-D-glucopyranose
MHGG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.